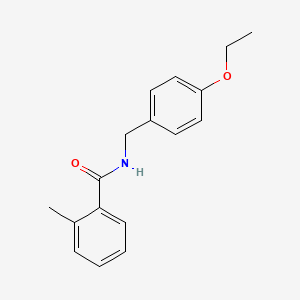![molecular formula C18H30N2O2S B4711566 N-[3-(1-azepanyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4711566.png)
N-[3-(1-azepanyl)propyl]-2,4,6-trimethylbenzenesulfonamide
Vue d'ensemble
Description
N-[3-(1-azepanyl)propyl]-2,4,6-trimethylbenzenesulfonamide, commonly known as Azepropazone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of mild to moderate pain, inflammation, and fever. Azepropazone belongs to the class of propionic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen, naproxen, and ketoprofen.
Mécanisme D'action
Azepropazone works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that cause pain, inflammation, and fever. By inhibiting the activity of COX enzymes, Azepropazone reduces the synthesis of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
Azepropazone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties and can scavenge free radicals, which are harmful to cells and tissues. Azepropazone is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Azepropazone is a commonly used N-[3-(1-azepanyl)propyl]-2,4,6-trimethylbenzenesulfonamide in laboratory experiments due to its anti-inflammatory and analgesic properties. However, it has some limitations such as its potential toxicity and side effects. Azepropazone can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. It can also cause liver and kidney damage if used in high doses or for prolonged periods.
Orientations Futures
1. Investigating the potential of Azepropazone as an anti-cancer agent.
2. Studying the effects of Azepropazone on the immune system.
3. Investigating the potential of Azepropazone as a neuroprotective agent.
4. Studying the effects of Azepropazone on the cardiovascular system.
5. Investigating the potential of Azepropazone as an anti-inflammatory agent in autoimmune diseases.
Applications De Recherche Scientifique
Azepropazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid compounds that cause pain, inflammation, and fever. Azepropazone has also been shown to have antioxidant properties and can scavenge free radicals, which are harmful to cells and tissues.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-15-13-16(2)18(17(3)14-15)23(21,22)19-9-8-12-20-10-6-4-5-7-11-20/h13-14,19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGWVDGQTCQVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCCN2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4711495.png)


![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4711522.png)
![8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4711527.png)

![2-{2-oxo-3-[6-oxo-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4711529.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methoxybenzamide](/img/structure/B4711535.png)
![N-[1-(1-adamantyl)propyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4711543.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4711554.png)
![2-[(2-methoxyethyl)thio]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4711559.png)
![4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4711573.png)
![ethyl 3-methyl-4-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4711590.png)
![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711599.png)